2-Butyl-4,5-dimethylthiazole
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Overview
Description
2-Butyl-4,5-dimethylthiazole is an organic compound with the molecular formula C9H15NS and a molecular weight of 169.287 g/mol . It belongs to the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dimethylthiazole typically involves the reaction of appropriate thioamides with alkyl halides under controlled conditions. One common method includes the use of chloroacetone and thioacetamide in the presence of a solvent like benzene . The reaction is exothermic and requires careful temperature control to avoid vigorous reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,5-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the substituent used.
Scientific Research Applications
2-Butyl-4,5-dimethylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-dimethylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its binding affinity and specificity . The exact pathways and molecular targets are still under investigation, but its antimicrobial properties suggest it may disrupt cell membrane integrity or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Isobutylthiazole: Similar structure but with an isobutyl group instead of a butyl group.
2-Butylthiazole: Lacks the additional methyl groups at positions 4 and 5.
4,5-Dimethylthiazole: Lacks the butyl group at position 2.
Uniqueness
2-Butyl-4,5-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and dimethyl groups enhances its hydrophobicity and may influence its interaction with biological membranes and proteins .
Properties
CAS No. |
76572-48-0 |
---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-butyl-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-4-5-6-9-10-7(2)8(3)11-9/h4-6H2,1-3H3 |
InChI Key |
OHJFDYDPHXVQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)C)C |
Origin of Product |
United States |
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